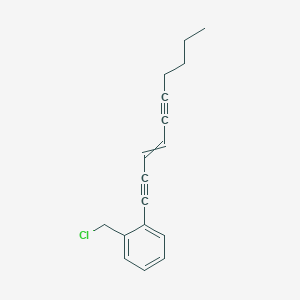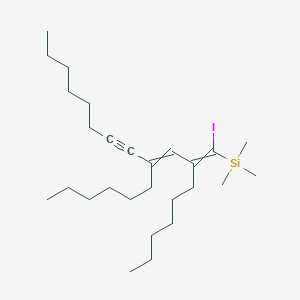
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane is a complex organic compound with a unique structure that includes both iodine and silicon atoms
Vorbereitungsmethoden
The synthesis of (2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:
Formation of the diene: The initial step involves the formation of the diene structure through a series of reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the iodine atom: The iodine atom is introduced through halogenation reactions, often using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the trimethylsilyl group: The final step involves the attachment of the trimethylsilyl group, typically through a hydrosilylation reaction using a catalyst like platinum or rhodium.
Analyse Chemischer Reaktionen
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies:
Wirkmechanismus
The mechanism of action of (2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
(2,4-Dihexyl-1-bromododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane: This compound has a bromine atom instead of iodine, which can lead to different reactivity and applications.
(2,4-Dihexyl-1-chlorododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane:
(2,4-Dihexyl-1-fluorododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane: The fluorine atom can significantly change the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
827033-81-8 |
|---|---|
Molekularformel |
C27H49ISi |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
(2,4-dihexyl-1-iodododeca-1,3-dien-5-ynyl)-trimethylsilane |
InChI |
InChI=1S/C27H49ISi/c1-7-10-13-16-17-19-22-25(21-18-14-11-8-2)24-26(23-20-15-12-9-3)27(28)29(4,5)6/h24H,7-18,20-21,23H2,1-6H3 |
InChI-Schlüssel |
FCCNDFFFOGSWKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(=CC(=C([Si](C)(C)C)I)CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
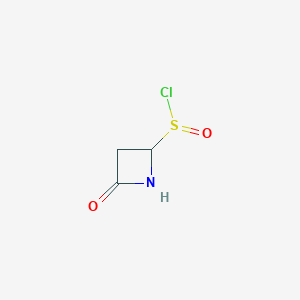
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
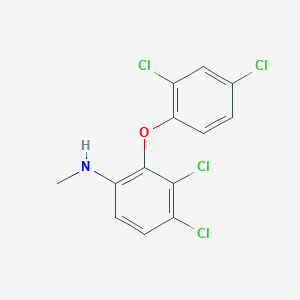
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
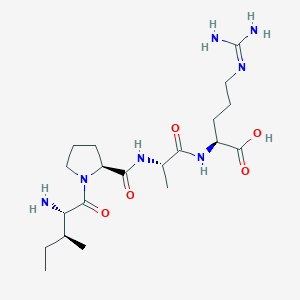
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
